5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furamide group, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Sulfonylation: The sulfonyl phenyl group is introduced via a sulfonyl chloride derivative reacting with an amine group under basic conditions.
Coupling: The final step involves coupling the brominated pyrazole with the sulfonyl phenyl group and the furamide group using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include pyrazole oxides.
Reduction: Reduced forms of the compound with fewer nitro groups.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a binding moiety, while the sulfonyl phenyl group can enhance binding affinity and specificity. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-2-furamide
- **4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-2-furamide
Uniqueness
The unique combination of the pyrazole ring, sulfonyl phenyl group, and furamide group in 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrCl2N4O4S/c22-13-10-25-28(11-13)12-16-4-8-20(32-16)21(29)26-14-1-5-17(6-2-14)33(30,31)27-15-3-7-18(23)19(24)9-15/h1-11,27H,12H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROFAKSIGOXUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrCl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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